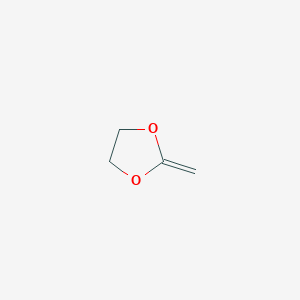

2-Methylene-1,3-dioxolane

Vue d'ensemble

Description

2-Methylene-1,3-dioxolane is a useful research compound. Its molecular formula is C4H6O2 and its molecular weight is 86.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Methylene-1,3-dioxolane (MDO) is a compound with significant potential in various biological applications, particularly in drug delivery systems and as an intermediate in the synthesis of bioactive molecules. This article outlines the biological activity of MDO, highlighting its applications, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a cyclic compound characterized by its dioxolane structure. It serves as a versatile building block in organic synthesis and has gained attention for its unique properties that facilitate various biological interactions.

Drug Delivery Systems

Recent studies have demonstrated that MDO can be utilized to create biodegradable polymeric prodrugs. These systems are designed to release therapeutic agents in response to environmental stimuli such as pH changes. For instance:

- Terpolymer Development : Functional terpolymers derived from MDO have been synthesized to form biodegradable drug delivery systems. These polymers can self-assemble into micelles capable of encapsulating drugs like doxorubicin (DOX), enhancing cellular uptake and controlled release profiles under varying pH conditions .

- In Vitro Studies : Research indicates that MDO-based polymeric prodrugs can significantly inhibit cancer cell proliferation. The drug release from these systems is notably faster at acidic pH levels (5.5) compared to neutral pH (7.4), suggesting their potential for targeted cancer therapies .

The mechanism underlying the biological activity of MDO-based systems primarily involves:

- pH-Sensitive Release : The presence of pH-sensitive hydrazone bonds in the prodrug micelles facilitates rapid drug release in acidic environments typical of tumor tissues .

- Cellular Internalization : Flow cytometry and fluorescence microscopy studies have shown that these micelles are efficiently internalized by cancer cells, leading to enhanced cytotoxic effects against tumors .

Synthesis Methods

The synthesis of MDO and its derivatives has been explored through various methods:

- Radical Ring-Opening Polymerization : This method allows for the creation of functional terpolymers with tailored properties suitable for drug delivery applications .

- Cobalt-Mediated Radical Polymerization : This technique has been employed to synthesize degradable copolymers of MDO and vinyl acetate, demonstrating living polymerization behavior and narrow molecular weight distribution .

Characterization Techniques

Characterization of MDO-based polymers typically involves:

- NMR Spectroscopy : Used to confirm the structure and purity of synthesized polymers.

- Dynamic Light Scattering (DLS) : Employed to measure the size and morphology of polymeric micelles.

Case Study 1: Cancer Therapy Applications

A study conducted on MDO-based prodrug micelles demonstrated their effectiveness in targeting cancer cells. The results indicated a significant reduction in cell viability when treated with DOX-conjugated micelles compared to free DOX, highlighting the advantages of using MDO-derived systems for cancer treatment .

Case Study 2: Biodegradable Polymers

Research on biodegradable terpolymers synthesized from MDO showed promising results for intracellular drug delivery. The polymers exhibited controlled degradation rates and were capable of releasing therapeutic agents in response to environmental triggers, making them suitable candidates for advanced drug delivery systems .

Data Summary Table

| Property | Description |

|---|---|

| Compound Name | This compound (MDO) |

| Applications | Biodegradable drug delivery systems, synthesis of bioactive compounds |

| Mechanism | pH-sensitive drug release, enhanced cellular uptake |

| Synthesis Methods | Radical ring-opening polymerization, cobalt-mediated radical polymerization |

| Characterization | NMR spectroscopy, dynamic light scattering |

| Case Study Highlights | Effective cancer cell inhibition, controlled degradation rates for drug release |

Applications De Recherche Scientifique

Polymer Science

1.1 Synthesis of Biodegradable Polymers

MDO is increasingly utilized in synthesizing biodegradable polymers due to its unique chemical structure. A notable study demonstrated the terpolymerization of MDO with poly(ethylene glycol) methyl ether methacrylate (PEGMA) and pyridyldisulfide ethylmethacrylate (PDSMA) to create functional polyester prodrugs. These polymers exhibited pH-sensitive properties, allowing for controlled drug release in cancer therapy. The study highlighted that the prodrug micelles could efficiently internalize into cancer cells and significantly inhibit their proliferation, showcasing MDO's potential in drug delivery systems .

1.2 Copolymerization Techniques

MDO has been copolymerized with various monomers to enhance the thermal stability and mechanical properties of the resulting materials. For instance, copolymers of MDO and N-phenyl maleimide (NPM) were developed, exhibiting high thermal stability and glass transition temperatures . Additionally, photo-induced cobalt-mediated radical polymerization of MDO with vinyl acetate resulted in a degradable copolymer that maintained a narrow molecular weight distribution and demonstrated living polymerization behavior .

Drug Delivery Systems

2.1 Biodegradable Prodrug Nanocarriers

The ability of MDO-based polymers to form micelles has been exploited for drug delivery applications. The synthesis of a biodegradable polymeric prodrug using MDO allowed for the encapsulation of doxorubicin (DOX), a common chemotherapeutic agent. The release profile indicated faster release rates at acidic pH levels, which is beneficial for targeting tumor environments .

2.2 Case Studies on Drug Delivery

A significant case study focused on the development of MDO-based prodrugs demonstrated their effectiveness in delivering anticancer drugs. The study reported that the drug-loaded micelles showed enhanced cellular uptake and cytotoxicity against cancer cells compared to free DOX, indicating the potential for improved therapeutic outcomes .

Solvent Applications

3.1 Development of Bio-Based Solvents

MDO derivatives have been investigated as potential bio-based solvents due to their favorable properties compared to traditional solvents. A case study examined methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate (MMC), synthesized from glycerol, which demonstrated promise as an alternative aprotic solvent. The study emphasized the importance of assessing toxicity and functional proficiency in developing new bio-based solvents .

Analyse Des Réactions Chimiques

Homopolymerization

2-Methylene-1,3-dioxolane undergoes radical polymerization via ring-opening mechanisms. The exocyclic double bond reacts with radical initiators, leading to chain propagation. Key findings include:

-

Kinetics : Polymerization rates depend on initiator type and solvent. For example, perfluoro derivatives exhibit Arrhenius parameters of log k = 13.61 – 242.1/(2.303RT) at 459–490°C .

-

Molecular Weight : Narrow dispersity (Đ = 1.2–1.5) is achievable using cobalt-mediated systems .

Table 1: Homopolymerization Conditions and Outcomes

| Initiator | Solvent | Temperature (°C) | Conversion (%) | Mₙ (kDa) | Đ |

|---|---|---|---|---|---|

| AIBN | Bulk | 60 | 99.3 | 15.2 | 1.3 |

| Co(acac)₂ | Toluene | 30 | 85 | 8.7 | 1.2 |

| DTBP | Perfluorohexane | 80 | 48 | 6.5 | 1.5 |

Copolymerization

Copolymerization with vinyl monomers (e.g., vinyl acetate, PEGMA) introduces tunable properties:

-

Reactivity Ratios : For this compound (MDO) and vinyl acetate (VAc), r<sub>MDO</sub> = 0.14 and r<sub>VAc</sub> = 1.89 .

-

Degradability : Copolymers with ester linkages hydrolyze under acidic/basic conditions (e.g., 90% mass loss in 48 hrs at pH 5.5) .

Thermal Decomposition

Thermolysis follows a stepwise mechanism involving a four-membered cyclic transition state:

Table 2: Thermal Decomposition Parameters

| Compound | Eₐ (kJ/mol) | log A (s⁻¹) | Temperature Range (°C) |

|---|---|---|---|

| This compound | 242.1 | 13.61 | 459–490 |

| 2,2-Dimethyl-1,3-dioxolane | 253.7 | 14.16 | 459–490 |

Acid

Propriétés

IUPAC Name |

2-methylidene-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-4-5-2-3-6-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMYBWIOLGKSHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472005 | |

| Record name | 2-METHYLENE-1,3-DIOXOLANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4362-23-6 | |

| Record name | 2-METHYLENE-1,3-DIOXOLANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.